molecular formula C19H34N2 B12582040 N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-03-6

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12582040
CAS No.: 627522-03-6
M. Wt: 290.5 g/mol
InChI Key: NTZMRIIXCLNWQI-UHFFFAOYSA-N
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Description

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves the reaction of heptan-2-amine with 4-phenylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Heptan-2-amine} + \text{4-phenylbutylamine} \rightarrow \text{N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine} ]

Industrial Production Methods

In an industrial setting, the production of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine: Similar compounds include other diamines with varying alkyl and aryl groups.

    This compound: Compounds with different chain lengths or substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific combination of alkyl and aryl groups, which may confer distinct chemical and biological properties compared to other diamines.

Properties

CAS No.

627522-03-6

Molecular Formula

C19H34N2

Molecular Weight

290.5 g/mol

IUPAC Name

N'-heptan-2-yl-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C19H34N2/c1-3-4-6-11-18(2)21-17-16-20-15-10-9-14-19-12-7-5-8-13-19/h5,7-8,12-13,18,20-21H,3-4,6,9-11,14-17H2,1-2H3

InChI Key

NTZMRIIXCLNWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCCCC1=CC=CC=C1

Origin of Product

United States

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